molecular formula C8H10BrN B2458364 2-(2-Bromoethyl)-6-methylpyridine CAS No. 856834-88-3

2-(2-Bromoethyl)-6-methylpyridine

Cat. No. B2458364
M. Wt: 200.079
InChI Key: NPQGTEWFJXQOBS-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-methylpyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridine and has a molecular formula of C8H10BrN. It is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

  • Chemical Synthesis and Intermediates :

    • 2-(2-Bromoethyl)-6-methylpyridine and its derivatives are valuable as intermediates in the synthesis of various pharmaceutical and chemical compounds. For example, Xu Liang (2010) discusses the preparation of 2-Amino-6-bromopyridine, a derivative of 2-(2-Bromoethyl)-6-methylpyridine, highlighting its importance in pharmaceutical intermediates (Xu Liang, 2010).
  • Materials Science Applications :

    • Martin Bette and D. Steinborn (2012) explored the synthesis and structural analysis of Tetrakis(2-Pyridyl)Tin compounds, which involve reactions with 2-bromopyridine and 2-bromo-6-methylpyridine. This research is significant for developing new materials with potential applications in various technological fields (Bette & Steinborn, 2012).
  • Electrocatalysis and Environmental Applications :

    • In the field of electrocatalysis and green chemistry, Q. Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, demonstrating an innovative approach to chemical synthesis that is environmentally friendly and efficient (Feng et al., 2010).
  • Organic Chemistry and Catalysis :

    • Jeanne L. Bolliger, M. Oberholzer, and C. Frech (2011) presented methods for synthesizing 2-Aminopyridines, showcasing the versatility of 2-(2-Bromoethyl)-6-methylpyridine derivatives in creating compounds with significant biological and chemical value (Bolliger et al., 2011).
  • Pharmacological Research :

    • Research by J. Marchand, G. Lolli, and A. Caflisch (2016) on derivatives of 3-Amino-2-methylpyridine, related to 2-(2-Bromoethyl)-6-methylpyridine, demonstrated their application as BAZ2B Bromodomain ligands, highlighting the compound's relevance in the domain of medicinal chemistry (Marchand et al., 2016).

properties

IUPAC Name

2-(2-bromoethyl)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-7-3-2-4-8(10-7)5-6-9/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQGTEWFJXQOBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)-6-methylpyridine

Citations

For This Compound
1
Citations
BH Wolfe - 2000 - search.proquest.com
With the increasing importance of asymmetric transition metal catalysis using scalemic (non-racemic) phosphine ligands in organic synthesis, there has been an increase in demand for …
Number of citations: 2 search.proquest.com

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